molecular formula C25H28ClN3O2S B10862783 11-(4-chlorophenyl)-N-(2-methoxyethyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide

11-(4-chlorophenyl)-N-(2-methoxyethyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide

Cat. No.: B10862783
M. Wt: 470.0 g/mol
InChI Key: QKTWMFYAMFOUMS-UHFFFAOYSA-N
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Description

11-(4-chlorophenyl)-N-(2-methoxyethyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide is a complex organic compound belonging to the dibenzodiazepine family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyethyl group, and a carbothioamide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 11-(4-chlorophenyl)-N-(2-methoxyethyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide can be achieved through a multi-step process involving the following key steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

11-(4-chlorophenyl)-N-(2-methoxyethyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the carbothioamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

11-(4-chlorophenyl)-N-(2-methoxyethyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(4-chlorophenyl)-N-(2-methoxyethyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzymes: It may inhibit or activate certain enzymes, affecting metabolic pathways.

    Ion Channels: The compound could interact with ion channels, altering cellular ion flux.

The exact pathways and molecular targets involved would depend on the specific biological context and the structural features of the compound.

Comparison with Similar Compounds

11-(4-chlorophenyl)-N-(2-methoxyethyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C25H28ClN3O2S

Molecular Weight

470.0 g/mol

IUPAC Name

6-(4-chlorophenyl)-N-(2-methoxyethyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide

InChI

InChI=1S/C25H28ClN3O2S/c1-25(2)14-19-22(21(30)15-25)23(16-8-10-17(26)11-9-16)29(24(32)27-12-13-31-3)20-7-5-4-6-18(20)28-19/h4-11,23,28H,12-15H2,1-3H3,(H,27,32)

InChI Key

QKTWMFYAMFOUMS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=S)NCCOC)C4=CC=C(C=C4)Cl)C(=O)C1)C

Origin of Product

United States

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